Clonixin lysinate is classified as an organoammonium salt formed by the reaction of clonixin with L-lysine. Its chemical formula is , with a molecular weight of approximately 408.88 g/mol. The compound is recognized for its role as a non-narcotic analgesic and anti-inflammatory agent, inhibiting both cyclooxygenase and lipoxygenase pathways, which are crucial in the biosynthesis of prostaglandins and leukotrienes .
The synthesis of clonixin lysinate typically involves the following steps:
This method allows for the production of clonixin lysinate with high purity and efficacy.
The molecular structure of clonixin lysinate can be described as follows:
The structural formula can be represented using SMILES notation: NCCCC[C@H](N)C(O)=O.CCc1c(Cl)cccc1Nc1ncccc1C(O)=O
.
Clonixin lysinate participates in several chemical reactions typical of NSAIDs:
These reactions underline the compound's efficacy in alleviating pain and inflammation.
The mechanism of action for clonixin lysinate involves:
This dual action enhances its therapeutic profile for managing various pain conditions.
Clonixin lysinate exhibits several notable physical and chemical properties:
These properties are essential for its formulation into pharmaceuticals.
Clonixin lysinate has multiple scientific applications:
Clonixin Lysinate non-selectively inhibits both cyclooxygenase-1 and cyclooxygenase-2 isoforms, albeit with distinct potency thresholds. In vitro studies using rat lung and stomach preparations demonstrate negligible suppression of basal prostaglandin production (primarily cyclooxygenase-1-derived) at concentrations ≤41 μM. Significant inhibition (~48.5%) emerges only at higher concentrations (68 μM). Conversely, lipopolysaccharide-induced prostaglandin synthesis (cyclooxygenase-2-mediated) is suppressed at substantially lower concentrations (27–41 μM), restoring prostaglandin levels to baseline [2]. This suggests concentration-dependent isoform selectivity, where cyclooxygenase-2 inhibition predominates within a therapeutically relevant concentration window, while significant cyclooxygenase-1 inhibition requires supratherapeutic exposure.
The primary anti-inflammatory and analgesic effect stems from interrupting the conversion of arachidonic acid to prostaglandin precursors (prostaglandin G₂ and prostaglandin H₂). Molecular docking analyses, supported by ex vivo studies, indicate Clonixin competes with arachidonic acid for binding within the cyclooxygenase catalytic site. This prevents the oxygenation and cyclization reactions essential for forming prostaglandin H₂, the common precursor for downstream prostaglandins (e.g., prostaglandin E₂, prostaglandin F₂α, prostacyclin) and thromboxanes. Reduced prostaglandin E₂ synthesis directly correlates with diminished vasodilation, edema, nociceptor sensitization, and hypothalamic-mediated fever [1] [8].
Clonixin Lysinate exhibits moderate cyclooxygenase inhibitory potency relative to established non-steroidal anti-inflammatory drugs. Human pharmacodynamic studies reveal its transient and partial suppression of platelet thromboxane B₂ synthesis (approximately 30-50% inhibition 2.5 hours post-125 mg dose) and collagen-induced aggregation. This contrasts sharply with acetylsalicylic acid (500 mg), which induces near-complete thromboxane B₂ suppression (>95%) persisting beyond 48 hours [4]. Similarly, ex vivo assays show indomethacin (10 μM) inhibits basal prostaglandin E₂ production by ~73%, whereas Clonixin Lysinate requires ~6-fold higher concentrations for approximately 50% inhibition [2]. Crucially, therapeutic oral or intravenous Clonixin Lysinate administration in humans does not significantly impair physiological prostaglandin synthesis in tissues like the gallbladder or gastric mucosa, unlike non-selective inhibitors like indomethacin [9].
Table 1: Comparative Cyclooxygenase Inhibition Profile of Clonixin Lysinate vs. Reference Non-Steroidal Anti-Inflammatory Drugs
Agent | Concentration/Dose | Target Cyclooxygenase | % Inhibition of Prostaglandin/Thromboxane | Duration of Significant Inhibition |
---|---|---|---|---|
Clonixin Lysinate | 125 mg oral | Cyclooxygenase-1 (Platelet) | 30-50% (Thromboxane B₂) | <6 hours |
Clonixin Lysinate | 68 μM in vitro | Cyclooxygenase-1 (General) | ~48.5% (Prostaglandin E₂) | N/A |
Clonixin Lysinate | 27-41 μM in vitro | Cyclooxygenase-2 | ~100% (Restores LPS-elevated Prostaglandin E₂ to baseline) | N/A |
Acetylsalicylic Acid | 500 mg oral | Cyclooxygenase-1 (Platelet) | >95% (Thromboxane B₂) | >48 hours |
Indomethacin | 10 μM in vitro | Cyclooxygenase-1 | ~73% (Prostaglandin E₂) | N/A |
Beyond cyclooxygenase, Clonixin Lysinate significantly disrupts the lipoxygenase arm of arachidonic acid metabolism. In vitro and ex vivo studies using human gallbladder tissue and rat models demonstrate its capacity to shunt arachidonic acid metabolism away from pro-inflammatory leukotriene production. This occurs via direct inhibition of 5-lipoxygenase and potentially upstream modulation of lipoxygenase-activating protein. Notably, this lipoxygenase inhibition is achieved at concentrations (4–6 μg/mL, equivalent to ~10-15 μM) readily attained in human plasma following standard therapeutic doses (125 mg oral or 100 mg intravenous) without concurrent suppression of prostaglandin synthesis [9].
The most consistently documented effect within the lipoxygenase pathway is the suppression of 5-hydroxyeicosatetraenoic acid formation. In human gallbladder tissue incubations:
This specific attenuation of 5-lipoxygenase products, particularly 5-hydroxyeicosatetraenoic acid (a potent chemoattractant and activator of neutrophils), contributes to Clonixin Lysinate's anti-inflammatory efficacy, especially in neurogenic inflammation models. Leukotriene B₄ synthesis is also likely reduced, diminishing neutrophil chemotaxis and endothelial adhesion. The lipoxygenase inhibition profile helps explain Clonixin Lysinate's efficacy in pain states like migraine and renal colic, where leukotrienes play a significant pathophysiological role, and its relatively favorable gastrointestinal tolerability compared to non-selective non-steroidal anti-inflammatory drugs [3] .
Table 2: Lipoxygenase Pathway Modulation by Clonixin Lysinate in Experimental Models
Experimental Model | Clonixin Lysinate Concentration/Dose | Key Lipoxygenase Inhibition Finding | Effect on Prostaglandins |
---|---|---|---|
Human Gallbladder (in vitro incubation) | 6 μg/mL (~15 μM) | ~40% Reduction in 5-hydroxyeicosatetraenoic acid production | No significant change |
Human Gallbladder (ex vivo from IV infusion patients) | Plasma level 4-6 μg/mL (10-15 μM) | Significant reduction in 5-hydroxyeicosatetraenoic acid release | No significant change |
Human Gallbladder (ex vivo from IV bolus patients) | 100 mg or 200 mg IV | Significant inhibition of 5-hydroxyeicosatetraenoic acid synthesis | No significant change (vs. indomethacin inhibition) |
Rat Neurogenic Inflammation Model | Pharmacologically relevant doses | Contributes to ~40-60% inhibition of plasma extravasation (oedema) | Cyclooxygenase inhibitors generally ineffective |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5